2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a pyridin-3-yl group at position 3. The thioether linkage connects the triazole moiety to the acetamide group, which is further substituted with a 4-methoxyphenyl ring.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-11-24-18(14-5-4-10-20-12-14)22-23-19(24)27-13-17(25)21-15-6-8-16(26-2)9-7-15/h3-10,12H,1,11,13H2,2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUVDOSZNKUQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142529-77-9 | |
| Record name | 2-((4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-MEO-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-allyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with N-(4-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
2-[(4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cell signaling pathways in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-yl-thioacetamides, which exhibit diverse biological activities depending on substituent variations. Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Position and Activity: Pyridine ring position significantly impacts function. For example, VUAA1 (pyridin-3-yl) is an agonist, while OLC15 (pyridin-2-yl) acts as an antagonist . ethyl in VUAA1) may alter binding kinetics. For instance, 618880-39-0 (4-allyl, 5-pyridin-2-yl) is noted as an antagonist, possibly due to combined allyl and pyridin-2-yl effects .
N-Substituent Effects :
- Hydrophobic groups (e.g., ethyl, butyl) enhance membrane permeability but may reduce solubility. The target compound’s 4-methoxyphenyl group balances hydrophobicity with polar methoxy interactions, a feature shared with CD73 inhibitors in (e.g., 4-methoxyphenyl in 1b–1d) .
Species Selectivity :
- VUAA1 and VUAA3 activate Orco across multiple insect species (e.g., Cydia pomonella, Manduca sexta), while OLC15 shows broader antagonism . The target compound’s efficacy may depend on species-specific Orco conformations.
Synthetic Accessibility :
- Allyl-substituted analogs (e.g., ) require careful optimization of reaction conditions (e.g., allylation via SN2 or radical pathways) compared to ethyl/butyl derivatives .
Research Findings and Implications
- Therapeutic Potential: Analogous compounds () show applications beyond entomology, including cancer (CD73 inhibition) and kinase targeting . The 4-methoxyphenyl group in the target compound aligns with pharmacophores for human therapeutic targets.
- Toxicity and Selectivity : Substitutions like chloro () or trifluoromethyl () improve selectivity but may increase toxicity risks . The target compound’s methoxy group likely reduces off-target effects compared to halogenated analogs.
Biological Activity
The compound 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various therapeutic applications of this compound, supported by empirical data and case studies.
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring through cyclization reactions using hydrazine derivatives and nitriles. Subsequent steps introduce the allyl and pyridinyl groups via substitution reactions.
Key Synthetic Steps:
- Triazole Formation: Cyclization involving hydrazine derivatives.
- Substitution Reactions: Introduction of allyl and pyridinyl groups.
- Final Modification: Acetamide formation with methoxyphenyl groups.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an enzyme inhibitor and its therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving over 80% inhibition compared to standard drugs like rifampicin .
Anticancer Properties
In vitro studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. One study reported that certain synthesized triazole compounds exhibited IC50 values below 10 µM against human colon cancer cell lines (HCT116), indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition: The compound may bind to the active or allosteric sites of enzymes, inhibiting their activity.
- Metal Coordination: The triazole and pyridine rings can coordinate with metal ions, suggesting potential roles in metalloprotein interactions.
- Antioxidant Activity: Some derivatives have shown antioxidant properties with IC50 values comparable to established antioxidants like gallic acid .
Case Studies
Several case studies have explored the biological efficacy of compounds related to this compound:
- Antitubercular Activity Study: A series of synthesized triazole derivatives were screened against Mycobacterium tuberculosis, revealing varying degrees of activity with some compounds showing promising results for further development .
- Anticancer Efficacy Evaluation: Research involving molecular docking studies indicated that certain triazole derivatives could inhibit tyrosine kinases associated with cancer progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
